2-(Azido-PEG2-amido)-1,3-propandiol
Overview
Description
2-(Azido-PEG2-amido)-1,3-propandiol is a multi-arm polyethylene glycol with azide or hydroxyl at the terminal of all arms . The azide group enables Click Chemistry . The indicated molecular weight of the multi-arm PEG is the sum of the molecular weights of all the arms .
Molecular Structure Analysis
The molecular formula of this compound is C10H20N4O5 . The molecular weight is 276.3 g/mol . The functional groups present in the compound are azide and hydroxyl .
Chemical Reactions Analysis
The azide group in this compound enables Click Chemistry . Click Chemistry is a type of chemical reaction that joins small units together in a wide variety of materials under mild conditions.
Physical and Chemical Properties Analysis
The molecular weight of this compound is 276.3 g/mol . The molecular formula is C10H20N4O5 . It is recommended to be stored at -20°C .
Scientific Research Applications
1. Synthesis and Characterization in Biomedical Applications
2-(Azido-PEG2-amido)-1,3-propandiol is utilized in the synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s (PEGs), which are valuable in biomedical research. These PEG derivatives, synthesized with high efficiency, are characterized by functionalities that enable "click" conjugation for various ligands. This synthesis process is essential for biomedical applications involving drug delivery and tissue engineering (Hiki & Kataoka, 2007).
2. Use in Enzymatically Biodegradable Hydrogels
The compound plays a role in creating enzymatically biodegradable PEG and peptide-based hydrogels. These hydrogels, synthesized through 1,3-dipolar cycloaddition reactions, are significant for their sensitivity towards proteases like plasmin and trypsin, making them ideal for biodegradable applications in medical and pharmaceutical fields (van Dijk et al., 2010).
3. Development of Cell Adhesion and Migration Technologies
This chemical is integral in developing substrates for dynamic cell adhesion. It is used in creating cell-repellent APP (azido-[polylysine-g-PEG]) surfaces, which, upon the addition of a functional peptide, can rapidly trigger cell adhesion. This method has diverse applications in tissue motility assays, patterned coculturing, and cell shape changes, demonstrating its potential in cellular biology research (van Dongen et al., 2013).
Mechanism of Action
Target of Action
It is known that the compound contains an azide group that can participate in copper-catalyzed click chemistry reactions .
Mode of Action
2-(Azido-PEG2-amido)-1,3-propandiol is a PEG linker containing a TBDMS acid labile, alcohol protecting group . The azide group in the compound is able to participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN to generate triazole linkages .
Biochemical Pathways
The compound’s ability to participate in click chemistry reactions suggests it may be involved in the creation of complex molecular structures through the formation of triazole linkages .
Pharmacokinetics
The presence of a hydrophilic peg linker in the compound is known to increase the solubility properties of compounds in aqueous media , which could potentially influence its bioavailability.
Result of Action
Its ability to generate triazole linkages through click chemistry reactions suggests it may play a role in the synthesis of complex molecular structures .
Action Environment
It is known that the compound is typically stored at -20°c , suggesting that temperature could potentially influence its stability.
Safety and Hazards
According to the Material Safety Data Sheet, 2-(Azido-PEG2-amido)-1,3-propandiol is not classified as a hazard . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash with copious amounts of water for at least 15 minutes . If inhaled, it is recommended to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .
Properties
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]-N-(1,3-dihydroxypropan-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O5/c11-14-12-2-4-19-6-5-18-3-1-10(17)13-9(7-15)8-16/h9,15-16H,1-8H2,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPVNVRTDKZLCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])C(=O)NC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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